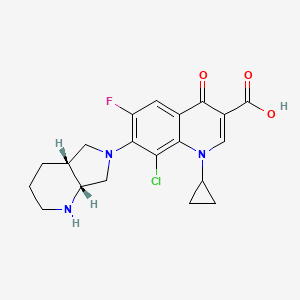
2,3-Dihydroxypropyl decanoate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl decanoate-d5 is a deuterated form of 2,3-Dihydroxypropyl decanoate, which is a monoacylglycerol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl decanoate-d5 can be synthesized through esterification reactions. One efficient method involves the microwave-assisted synthesis of 2,3-Dihydroxypropyl decanoate by esterifying decanoic acid with glycerol derivatives such as glycidol or glycerol carbonate . This method is solvent-free and utilizes microwave irradiation to accelerate the reaction.
Industrial Production Methods
The industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated reagents is essential to obtain the deuterated form of the compound .
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl decanoate-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of 2,3-dihydroxypropyl alcohols.
Substitution: Formation of various ethers and esters depending on the substituents used.
科学研究应用
2,3-Dihydroxypropyl decanoate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties
作用机制
The mechanism of action of 2,3-Dihydroxypropyl decanoate-d5 involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The ester group can undergo hydrolysis to release decanoic acid, which has various biological effects .
相似化合物的比较
Similar Compounds
2,3-Dihydroxypropyl decanoate: The non-deuterated form of the compound.
1-Monodecanoin: Another monoacylglycerol with similar properties.
Glycerol monodecanoate: A related compound with a different ester linkage
Uniqueness
2,3-Dihydroxypropyl decanoate-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to track the compound in metabolic pathways and understand its interactions at a molecular level .
属性
分子式 |
C13H26O4 |
|---|---|
分子量 |
251.37 g/mol |
IUPAC 名称 |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/i10D2,11D2,12D |
InChI 键 |
LKUNXBRZDFMZOK-XPZONWKMSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCC)O)O |
规范 SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


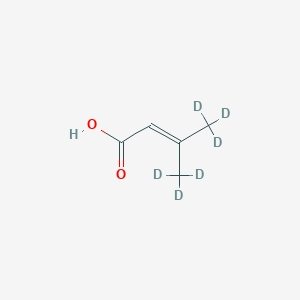

![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)

![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
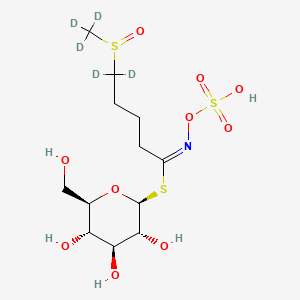
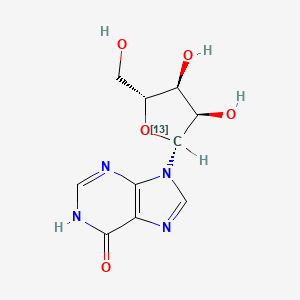
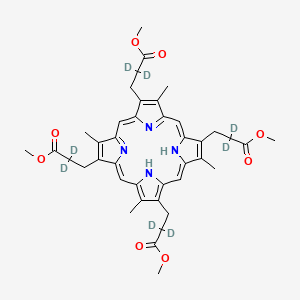
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)

![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)
